molecular formula C24H23N3O6 B2425832 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1448030-83-8

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2425832
CAS No.: 1448030-83-8
M. Wt: 449.463
InChI Key: QELODFGOAVHXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a pyrazole carboxamide core, making it an interesting subject for research in chemistry, biology, and materials science.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c1-27-20(14-19(26-27)18-12-16(29-2)6-8-21(18)30-3)24(28)25-10-4-5-11-31-17-7-9-22-23(13-17)33-15-32-22/h6-9,12-14H,10-11,15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELODFGOAVHXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Alkyne formation:

    Pyrazole synthesis: The pyrazole ring can be constructed using hydrazine derivatives and 1,3-diketones.

    Final coupling: The final step involves coupling the benzo[d][1,3]dioxole and pyrazole moieties under suitable conditions to form the target compound.

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially reducing alkyne or carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole moiety, using reagents like halogens or organometallic compounds.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It can be used in the development of new materials, such as polymers or organic electronic devices.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide include:

    N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide: A closely related compound with slight structural variations.

    N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide: Differing in the position of the carboxamide group on the pyrazole ring.

    N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide: Another isomer with the carboxamide group in a different position.

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzo[d][1,3]dioxole moiety : Known for enhancing biological interactions due to its electron-rich nature.
  • But-2-yn-1-yl linker : Provides flexibility and spatial orientation for interactions with biological targets.
  • Dimethoxyphenyl group : May contribute to the compound's pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression. The following mechanisms have been proposed based on related compounds:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Apoptosis Induction : It may trigger apoptotic pathways by affecting mitochondrial proteins such as Bax and Bcl-2, leading to programmed cell death.
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle perturbations, particularly at the G2-M phase, which is critical for cancer cell growth inhibition.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds with similar structures. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
DoxorubicinHepG27.46Chemotherapeutic agent
This compoundHCT116TBDEnzyme inhibition
Thiourea derivativeMCF74.52EGFR inhibition

These findings suggest that the compound may exhibit comparable or superior efficacy to established anticancer agents.

Anti-inflammatory Properties

Compounds with similar structural motifs have also been evaluated for their anti-inflammatory properties. The presence of the sulfonamide or dioxole groups is often linked to reduced inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.

Case Studies

A study focusing on benzodioxole derivatives reported that certain compounds exhibited selective cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents.

Key Findings from Research

  • Cytotoxicity Assessment : Compounds were tested against multiple cancer cell lines (e.g., HepG2, HCT116) with varying IC50 values indicating their potency.
  • Mechanistic Insights : Flow cytometry analysis revealed that specific derivatives could significantly alter cell cycle distribution, suggesting their potential as effective anticancer agents.
  • Molecular Docking Studies : These studies indicated favorable binding interactions between the compound and target proteins involved in cancer pathways.

Q & A

Q. What synthetic strategies are employed to construct the pyrazole-carboxamide core in this compound?

The synthesis typically involves multi-step procedures, including:

  • Cyclocondensation : Formation of the pyrazole ring using precursors like substituted hydrazines and β-keto esters or amides .
  • Alkyne Functionalization : Introduction of the benzo[d][1,3]dioxol-5-yloxy group via Sonogashira coupling or nucleophilic substitution on propargyl intermediates .
  • Carboxamide Coupling : Activation of carboxylic acids (e.g., using EDCI/HOBt) for amide bond formation with the alkyne-bearing amine . Characterization relies on IR spectroscopy (C=O, N-H stretches), NMR (aromatic proton integration, coupling constants), and mass spectrometry (molecular ion peaks) .

Q. How is the compound’s purity validated post-synthesis?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to confirm >95% purity .
  • TLC : Monitoring reaction progress using silica plates and visualizing agents (e.g., iodine or UV fluorescence) .
  • Elemental Analysis : Matching calculated and observed C, H, N percentages to rule out impurities .

Q. What preliminary biological assays are recommended for this compound?

  • In Vitro Screening : Test against target enzymes (e.g., kinases, GPCRs) using fluorescence-based assays or radioligand binding .
  • Cytotoxicity : MTT assay on cell lines (e.g., HEK293, HeLa) to establish IC₅₀ values .
  • Metabolic Stability : Microsomal incubation (human/rat liver) to assess susceptibility to cytochrome P450 enzymes .

Advanced Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to evaluate temperature, solvent polarity, and catalyst loading effects on yield .
  • Flow Chemistry : Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., alkyne functionalization) .
  • Microwave Assistance : Reduce reaction times for slow steps (e.g., cyclocondensation) by 50–70% .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Assay Variability : Compare protocols (e.g., ATP concentrations in kinase assays) that may alter IC₅₀ values .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-methylated metabolites) that may confound results .
  • Species-Specific Effects : Validate targets across human vs. rodent orthologs using CRISPR-edited cell lines .

Q. What computational methods predict biological targets and binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., CB1 for pyrazole derivatives) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to guide structural modifications .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. How to address discrepancies in spectral data interpretation?

  • Solvent Effects : Re-record NMR in deuterated DMSO vs. CDCl₃ to resolve proton splitting ambiguities .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm carbonyl and aromatic carbon assignments .
  • DFT Calculations : Compare experimental and computed IR/NMR spectra (e.g., using Gaussian 16) to validate tautomeric forms .

Methodological Notes

  • Data Reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring rates) to minimize batch-to-batch variability .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing and chemical safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.